molecular formula C21H18N4O4S B6558948 methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate CAS No. 1169974-64-4

methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate

Cat. No.: B6558948
CAS No.: 1169974-64-4
M. Wt: 422.5 g/mol
InChI Key: DCKKUGPOVKAFEY-UHFFFAOYSA-N
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Description

Methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.10487624 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S and a molar mass of approximately 358.42 g/mol. The structural components include a benzothiazole group, a pyrazole moiety, and a benzoate functional group, which contribute to its biological activity.

Biological Activity Overview

This compound exhibits several notable biological activities:

Antitumor Activity

Research indicates that derivatives of pyrazole compounds, including this methyl benzoate derivative, show significant antitumor effects. In particular, studies have demonstrated that pyrazole derivatives can inhibit key cancer cell lines through mechanisms such as tubulin polymerization inhibition and induction of cell cycle arrest. For instance, similar compounds have been shown to induce G2/M phase arrest in HeLa cells, suggesting a potential pathway for their antitumor activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Pyrazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. Studies have reported that certain pyrazole carboxamides exhibit potent antifungal effects against various strains . This suggests that this compound may possess similar properties.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituent Effects : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
  • Functional Group Positioning : The arrangement of the benzothiazole and pyrazole moieties affects binding affinity to biological targets.
  • Overall Molecular Geometry : The three-dimensional conformation plays a significant role in interactions with enzymes or receptors .

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Antitumor Efficacy : A study involving pyrazole derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of specific pyrazoles with doxorubicin resulted in enhanced cytotoxicity, indicating potential synergistic effects in cancer treatment .
  • Antimicrobial Testing : A series of synthesized pyrazoles were tested against various bacterial strains, revealing significant antibacterial activity compared to standard antibiotics .

Properties

IUPAC Name

methyl 4-[[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-12-10-18(23-19(26)13-4-6-14(7-5-13)20(27)29-3)25(24-12)21-22-16-9-8-15(28-2)11-17(16)30-21/h4-11H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKKUGPOVKAFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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